N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine is a complex peptide compound This compound is characterized by the presence of multiple diaminomethylidene groups attached to L-ornithyl residues, along with other amino acids such as leucine, lysine, threonine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine involves multiple steps, typically starting with the protection of amino groups to prevent unwanted reactions. The diaminomethylidene groups are introduced through specific reagents and conditions. The synthesis may involve:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reactions: Employing coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form peptide bonds.
Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final peptide.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diaminomethylidene groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~).
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction could result in reduced forms of the diaminomethylidene groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and interactions.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine involves its interaction with specific molecular targets and pathways. The diaminomethylidene groups may play a crucial role in binding to enzymes or receptors, modulating their activity. The peptide backbone allows for interactions with various biomolecules, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-threonyl-L-leucyl-L-leucine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups
Properties
CAS No. |
727381-32-0 |
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Molecular Formula |
C46H90N18O10 |
Molecular Weight |
1055.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C46H90N18O10/c1-24(2)21-32(61-38(68)30(15-11-19-56-45(51)52)58-36(66)28(48)13-10-18-55-44(49)50)40(70)60-31(16-12-20-57-46(53)54)37(67)59-29(14-8-9-17-47)39(69)64-35(27(7)65)42(72)62-33(22-25(3)4)41(71)63-34(43(73)74)23-26(5)6/h24-35,65H,8-23,47-48H2,1-7H3,(H,58,66)(H,59,67)(H,60,70)(H,61,68)(H,62,72)(H,63,71)(H,64,69)(H,73,74)(H4,49,50,55)(H4,51,52,56)(H4,53,54,57)/t27-,28+,29+,30+,31+,32+,33+,34+,35+/m1/s1 |
InChI Key |
QAVVJHVIEQZIBX-DSSWNZNCSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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